1-phenylpyrazolo[3,4-d]pyrimidine-4-thiol
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Overview
Description
1-Phenylpyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound known for its diverse biological activities. This compound belongs to the pyrazolopyrimidine family, which is recognized for its potential in medicinal chemistry due to its antiparasitic, antifungal, antimicrobial, and antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenylpyrazolo[3,4-d]pyrimidine-4-thiol typically involves the reaction of hydrazine derivatives with α-cyano-β-ethoxyacrylamides. This reaction proceeds under mild conditions and often employs catalysts such as zinc chloride (ZnCl2) to facilitate the formation of the pyrazolopyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: SOCl2, PBr3, in solvents like dichloromethane (DCM) or chloroform.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Phenylpyrazolo[3,4-d]pyrimidine-4-thiol has significant applications in various fields:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in developing new antibiotics.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-phenylpyrazolo[3,4-d]pyrimidine-4-thiol involves the inhibition of specific enzymes and receptors. For instance, it acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2), leading to the suppression of cancer cell growth and proliferation . The compound binds to the active sites of these receptors, blocking their signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Phenylpyrazolo[3,4-d]pyrimidine: Known for its antiparasitic and antifungal activities.
Pyrazolo[4,3-d]pyrimidine: Exhibits anti-inflammatory properties and is used in the treatment of inflammatory diseases.
Uniqueness: 1-Phenylpyrazolo[3,4-d]pyrimidine-4-thiol stands out due to its thiol group, which enhances its reactivity and allows for the formation of various derivatives with improved biological activities. This unique feature makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1-phenylpyrazolo[3,4-d]pyrimidine-4-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c16-11-9-6-14-15(10(9)12-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJJSSALBGCODZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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